Cas no 79996-98-8 (1-(bromomethyl)-4-chloronaphthalene)

1-(bromomethyl)-4-chloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-4-chloronaphthalene
- 1-bromomethyl-4-chloronaphthalene
- AC1L8AJJ
- NSC290427
- SureCN8824635
- 79996-98-8
- DTXSID80314955
- DJFAAOZRYCRATC-UHFFFAOYSA-N
- 4-chloro-1-bromomethylnaphthalene
- AKOS017552504
- NSC-290427
- BS-32819
- SCHEMBL8824635
- 4-(bromomethyl)-1-chloro-naphthalene
- DS-020483
-
- インチ: InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
- InChIKey: DJFAAOZRYCRATC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC=C2Cl)CBr
計算された属性
- せいみつぶんしりょう: 253.94984
- どういたいしつりょう: 253.94979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- LogP: 4.38810
1-(bromomethyl)-4-chloronaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000463-1g |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 98% | 1g |
$1752.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281115-5g |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 98% | 5g |
¥16797.00 | 2024-07-28 | |
1PlusChem | 1P00IDJN-1g |
4-(bromomethyl)-1-chloro-naphthalene |
79996-98-8 | 96% | 1g |
$513.00 | 2025-02-28 | |
Alichem | A219000463-250mg |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 98% | 250mg |
$680.00 | 2023-09-01 | |
A2B Chem LLC | AI56563-5g |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 96% | 5g |
$1316.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281115-1g |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 98% | 1g |
¥4550.00 | 2024-07-28 | |
A2B Chem LLC | AI56563-1g |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 96% | 1g |
$391.00 | 2024-04-19 | |
1PlusChem | 1P00IDJN-5g |
4-(bromomethyl)-1-chloro-naphthalene |
79996-98-8 | 96% | 5g |
$1729.00 | 2025-02-28 | |
Alichem | A219000463-500mg |
1-(Bromomethyl)-4-chloronaphthalene |
79996-98-8 | 98% | 500mg |
$940.80 | 2023-09-01 |
1-(bromomethyl)-4-chloronaphthalene 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
1-(bromomethyl)-4-chloronaphthaleneに関する追加情報
1-(Bromomethyl)-4-Chloronaphthalene
1-(Bromomethyl)-4-chloronaphthalene is a highly specialized organic compound with the CAS registry number 79996-98-8. This compound belongs to the class of naphthalene derivatives, which are widely studied for their unique chemical properties and potential applications in various fields. The structure of this compound consists of a naphthalene ring system with a bromomethyl group (-CH2Br) attached at the 1-position and a chlorine atom at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical transformations.
Recent advancements in synthetic chemistry have significantly enhanced our ability to synthesize 1-(bromomethyl)-4-chloronaphthalene with high precision. Researchers have explored various methodologies, including Friedel-Crafts alkylation and directed metallation strategies, to achieve efficient and selective synthesis of this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of palladium-catalyzed coupling reactions to install the bromomethyl group onto the naphthalene framework. This approach not only improved the yield but also minimized side reactions, making it a promising route for large-scale production.
The electronic properties of 1-(bromomethyl)-4-chloronaphthalene make it an interesting candidate for applications in materials science. The presence of electron-withdrawing groups (EWGs) such as chlorine and bromine can modulate the electronic characteristics of the naphthalene system, rendering it suitable for use in organic electronics. For example, recent studies have investigated its potential as a building block for constructing π-conjugated materials, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune the electronic properties through strategic substitution patterns opens up new avenues for designing advanced materials with tailored functionalities.
In addition to its role in materials science, 1-(bromomethyl)-4-chloronaphthalene has also garnered attention in medicinal chemistry. The compound's structure provides a versatile platform for exploring bioactive molecules. Researchers have utilized this compound as a precursor for synthesizing various pharmacophores, including those with potential anti-inflammatory and anticancer activities. A study published in *Medicinal Chemistry Communications* highlighted its use as a key intermediate in the synthesis of novel naphthacenes with promising cytotoxic effects against cancer cell lines.
The synthesis and characterization of 1-(bromomethyl)-4-chloronaphthalene have been extensively documented in recent literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These studies underscore the importance of rigorous characterization methods in ensuring the reliability of chemical data, particularly for compounds intended for sensitive applications such as drug development.
From an environmental standpoint, understanding the fate and transport of 1-(bromomethyl)-4-chloronaphthalene is crucial for assessing its potential impact on ecosystems. Studies have examined its degradation pathways under various environmental conditions, including photolysis and biodegradation. These investigations are essential for developing strategies to mitigate any adverse effects associated with its use or disposal.
In conclusion, 1-(bromomethyl)-4-chloronaphthalene (CAS No: 79996-98-8) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from materials science to medicinal chemistry, while ongoing research continues to uncover new insights into its properties and utility. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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